molecular formula C18H17ClN4O3S B12051543 5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide CAS No. 478254-88-5

5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B12051543
CAS No.: 478254-88-5
M. Wt: 404.9 g/mol
InChI Key: NNUZJKTVMVTZOT-KEBDBYFISA-N
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Description

The compound 5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide (molecular formula: C₁₈H₁₇ClN₄O₃S) is a 1,2,4-triazole derivative featuring a 3-chlorophenyl group at position 5, a hydrosulfide (-SH) group at position 3, and an (E)-configured Schiff base linker (methylideneamino group) connecting the triazole core to a 2,3,4-trimethoxyphenyl moiety . Its structure is characterized by intramolecular hydrogen bonding and π-π stacking interactions, which stabilize the planar triazole ring system.

Properties

CAS No.

478254-88-5

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O3S/c1-24-14-8-7-12(15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)11-5-4-6-13(19)9-11/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

NNUZJKTVMVTZOT-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)OC)OC

Origin of Product

United States

Biological Activity

The compound 5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic molecule characterized by its unique structural framework, which includes a triazole ring, a hydrosulfide functional group, and multiple methoxy substitutions. With a molecular formula of C18H17ClN4O3SC_{18}H_{17}ClN_{4}O_{3}S and an approximate molecular weight of 393.87 g/mol, this compound has garnered attention for its potential biological activities.

Structural Features

The structural components of this compound contribute significantly to its biological activity:

  • Triazole Ring : Known for its role in various pharmacological activities.
  • Chlorophenyl Group : Often associated with enhanced biological interactions.
  • Trimethoxyphenyl Substituents : These groups can influence solubility and receptor binding.
Structural FeatureDescription
Triazole RingA five-membered ring that enhances biological activity.
Chlorophenyl GroupContributes to increased reactivity and interaction with biological targets.
Methoxy GroupsImprove lipophilicity and may enhance bioavailability.

Antiviral Properties

Preliminary studies suggest that compounds structurally similar to 5-(3-chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide exhibit significant antiviral properties. For instance, certain analogues have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100 and low micromolar potency against viral replication processes .

Research indicates that this compound may interact with various cellular enzymes and receptors involved in signaling pathways. These interactions could modulate crucial biological processes such as:

  • Cell Proliferation : Influencing cancer cell growth.
  • Apoptosis : Inducing programmed cell death in infected or dysfunctional cells.

Case Studies

  • Antiviral Activity Against HAdV :
    • Compounds similar to the target compound were tested for their ability to inhibit HAdV replication. Notably, some derivatives demonstrated IC50 values in the sub-micromolar range while maintaining low cytotoxicity levels .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies on triazole derivatives indicated that modifications on the phenyl rings could significantly alter biological activity. For example, substituents at specific positions on the phenyl rings were found to enhance or diminish potency in various assays .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effect on cell lines, focusing on:

  • Cytotoxicity : Assessing the safety profile.
  • Enzyme Inhibition : Measuring the impact on specific enzymes related to viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Molecular Formula Key Substituents Reported Biological Activity Physicochemical Properties References
Target Compound C₁₈H₁₇ClN₄O₃S 3-Chlorophenyl, 2,3,4-trimethoxyphenyl Not explicitly stated; inferred antimicrobial/antifungal activity based on triazole derivatives LogP ~3.2 (predicted), moderate solubility in polar solvents
5-(3-Chlorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino-triazole-3-thione C₁₆H₁₀ClI₂N₄OS 3-Chlorophenyl, 2-hydroxy-3,5-diiodophenyl N/A High molecular weight (627.6 g/mol), low solubility due to iodine substituents
5-(2-Chlorophenyl)-4-[(E)-(4-diethylaminophenyl)methylidene]amino-triazole-3-thiol C₁₉H₂₀ClN₅S 2-Chlorophenyl, 4-diethylaminophenyl Enhanced binding to acetylcholine esterase (hypothetical) Increased basicity (diethylamino group), LogP ~3.8
5-(3-Chlorophenyl)-4-[(E)-(2,5-dimethoxyphenyl)methylidene]amino-triazole-3-thiol C₁₇H₁₅ClN₄O₂S 3-Chlorophenyl, 2,5-dimethoxyphenyl N/A Reduced steric hindrance compared to 2,3,4-trimethoxy analog
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol C₂₆H₂₅ClN₄O₃S 2-Chlorobenzylidene, 4-methylbenzylsulfanyl, 3,4,5-trimethoxyphenyl Anticancer activity (in vitro) High crystallinity, stable C–H⋯N/S interactions

Structural and Functional Insights

Halogen vs. Methoxy Groups: The 3-chlorophenyl group may engage in halogen bonding with biological targets, whereas iodine in ’s compound increases molecular weight but reduces solubility. Schiff Base Configuration: The (E)-configuration of the methylideneamino group ensures planarity, facilitating π-π stacking in crystal structures .

Crystallographic Data :

  • The target compound’s analogs (e.g., ) exhibit dihedral angles between 32.59° and 70.77° for aromatic rings, influencing packing efficiency and stability. Weak intermolecular interactions (C–H⋯N, C–H⋯S) are critical for crystal cohesion .

Biological Activity Trends: Triazole derivatives with –N–C–S motifs (e.g., ) show broad antimicrobial activity. The target compound’s hydrosulfide group may act as a hydrogen-bond donor, mimicking bioactive thiols . Methoxy-Rich Derivatives: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) demonstrate anticancer activity, suggesting the target compound may share similar mechanisms .

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